![molecular formula C18H20N4O B12903561 6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine CAS No. 90170-16-4](/img/structure/B12903561.png)
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxycyclohexanone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the desired triazine compound . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry have been explored to optimize the production process . These methods offer advantages in terms of reaction efficiency, reduced reaction times, and improved safety profiles.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine: A basic triazine structure with diverse biological activities.
1,3,5-Triazine: Another triazine isomer with applications in medicinal chemistry and agriculture.
Pyrazolo[4,3-e][1,2,4]triazine: A fused triazine derivative with potential therapeutic applications.
Uniqueness
6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets . Additionally, the phenylimidazo moiety contributes to its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
90170-16-4 |
|---|---|
Formule moléculaire |
C18H20N4O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
6-(3-methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C18H20N4O/c1-23-15-9-5-8-14(10-15)17-12-22-18(20-17)19-11-16(21-22)13-6-3-2-4-7-13/h2-4,6-7,11-12,14-15H,5,8-10H2,1H3 |
Clé InChI |
FWGBVFUCVAIDOI-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC(C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)
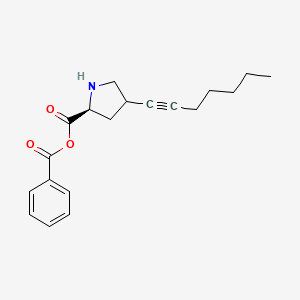

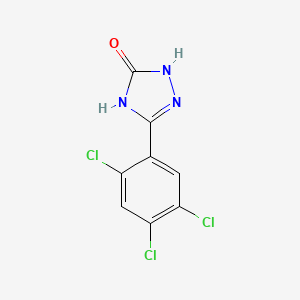
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
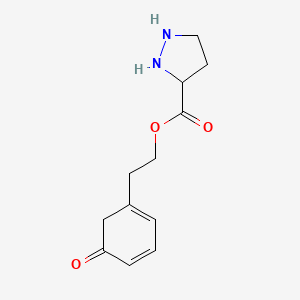
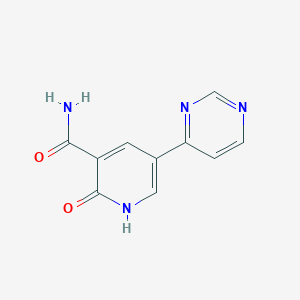
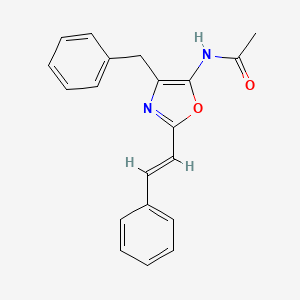

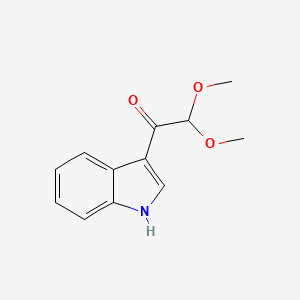
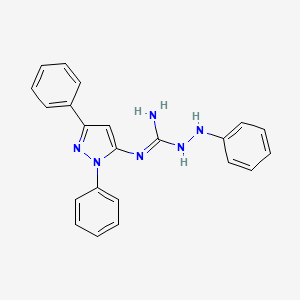
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)

